molecular formula C7H8O2 B1581323 (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one CAS No. 43119-28-4

(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

Cat. No. B1581323
CAS RN: 43119-28-4
M. Wt: 124.14 g/mol
InChI Key: RYBPGUMSFWGGLP-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one” include a melting point of 48-50 °C and a predicted boiling point of 263.0±13.0 °C. The predicted density is 1.261±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Chiral Cyclopentanoids

Research by Gimazetdinov et al. (2016) delves into the hydroxymethylation of bicyclic allylsilane derivatives of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one. The study highlights its role in producing anti-addition products via SE2' mechanism, contributing significantly to the synthesis of chiral cyclopentanoids (Gimazetdinov et al., 2016).

Building Blocks for Enantiomerically Pure Triquinanes

Weinges et al. (1994) demonstrate the synthesis of unsaturated Cyclopenta[b]furan-2-ones from (S)-(+)-Carvone. The compounds derived, including variations of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, are used as building blocks for creating enantiomerically pure triquinanes, emphasizing their significance in complex organic synthesis (Weinges et al., 1994).

Development of Chiral Cyclopentenone Blocks

In 2018, Al’mukhametov et al. discussed the synthesis of chiral building blocks like (3aS,6aR)-1,3,3a,6atetrahydro-4H-cyclopenta[c]furan-4-one. Utilizing (3aS,6S,6aR)-6-(trimethylsilyl)-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]furan-1-one, they developed synthetically useful chiral blocks, pivotal in complex organic syntheses (Al’mukhametov et al., 2018).

Chiral Resolution in Organic Synthesis

Nemoto et al. (2004) explored the use of a cyclopenta[b]furan derivative in chiral resolution, demonstrating how different 2-alkanols react with 3a-benzhydryl-3,3a,4,5-tetrahydro-2H-cyclopenta[b]furan. This study underlines the compound's role in simplifying the determination of absolute configurations in organic compounds (Nemoto et al., 2004).

Synthesis of Linear Condensed Triquinane Sesquiterpenes

Marotta et al. (1994) detailed the efficient preparation of 3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-ones, crucial in the synthesis of linear condensed triquinane sesquiterpenes. The process involves a two-step method, highlighting its utility in producing complex organic compounds (Marotta et al., 1994).

Applications in Phytotoxicity and Antibacterial Studies

Tchoukoua et al. (2017) isolated compounds, including (3aS,6aR)-4,5-dimethyl-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, from the fungus Xylaria curta. These compounds showed moderate antibacterial and phytotoxic activities, pointing towards potential applications in bioactive compound research (Tchoukoua et al., 2017).

Use in Stereoselective Synthesis of Triquinanes

Weinges et al. (1993) used (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one in the stereoselective synthesis of complex natural products like triquinanes, demonstrating its versatility in organic synthesis (Weinges et al., 1993).

Synthesis of Enantiomerically Pure Prostaglandin Derivatives

Gimazetdinov et al. (2019, 2022) discussed the synthesis of key building blocks for 15-deoxy-Δ12,14-prostaglandin J2 derivatives using (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one. Their work showcases the compound's application in the synthesis of biologically significant prostaglandin derivatives (Gimazetdinov et al., 2019) (Gimazetdinov et al., 2022).

properties

IUPAC Name

(3aR,6aS)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBPGUMSFWGGLP-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1OC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]2[C@H]1OC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349174
Record name (3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

CAS RN

43119-28-4
Record name (3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43119-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S, 5R) – (-)- 2-oxabicyclo(3.3.0.) oct-6-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 2
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 3
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 4
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 5
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 6
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

Citations

For This Compound
3
Citations
AK Ghosh, BD Chapsal, A Baldridge… - Journal of medicinal …, 2011 - ACS Publications
The design, synthesis, and evaluation of a new series of hexahydrofuropyranol-derived HIV-1 protease inhibitors are described. We have designed a stereochemically defined …
Number of citations: 80 pubs.acs.org
C Lentsch, R Fürst, J Mulzer… - European Journal of …, 2014 - Wiley Online Library
Jatrophane diterpenes are structurally intriguing natural products with promising biological properties. Herein, the synthesis of the western fragment of the Euphorbiaceae constituent Pl‐…
DM Solano, P Hoyos, MJ Hernáiz, AR Alcántara… - Bioresource …, 2012 - Elsevier
Due to the growing demand of enantiomerically pure compounds, as well as the increasing strict safety, quality and environmentally requirements of industrial synthetic processes, the …
Number of citations: 268 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.